magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide
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Overview
Description
Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of both ethoxy and fluorine substituents on the benzene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide typically involves the reaction of 1-ethoxy-2-fluorobenzene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
1-ethoxy-2-fluorobenzene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen exchange reactions.
Coupling Reactions: Used in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often carried out with halogenated solvents.
Coupling Reactions: Utilizes palladium or nickel catalysts under inert atmosphere conditions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Benzenes: Resulting from halogen exchange reactions.
Biaryl Compounds: Produced in coupling reactions.
Scientific Research Applications
Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide involves the formation of a highly reactive organomagnesium species. This species can readily attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-ethoxy-2-methoxybenzene-5-ide;bromide
- Magnesium;1-ethoxy-2-chlorobenzene-5-ide;bromide
Uniqueness
Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide is unique due to the presence of the fluorine atom, which can significantly alter the electronic properties of the benzene ring. This can lead to different reactivity patterns compared to its analogs with other substituents.
Properties
Molecular Formula |
C8H8BrFMgO |
---|---|
Molecular Weight |
243.36 g/mol |
IUPAC Name |
magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide |
InChI |
InChI=1S/C8H8FO.BrH.Mg/c1-2-10-8-6-4-3-5-7(8)9;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GFBMZPGXLSHTJY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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